tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate-D6
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Overview
Description
tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate-D6: is a stable isotope-labeled compound that contains deuterium, a heavier isotope of hydrogen. This compound is often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate-D6 typically involves deuterium exchange reactions. These reactions replace hydrogen atoms with deuterium atoms in the molecular structure. The process often requires specific catalysts and controlled reaction conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as distillation or chromatography to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate-D6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate-D6 is used as a reference standard in NMR spectroscopy. The deuterium atoms provide a distinct signal that helps in the structural elucidation of complex molecules .
Biology: In biological research, this compound is used for isotopic labeling of biomolecules. This helps in tracing metabolic pathways and studying the dynamics of biological processes .
Medicine: In medicine, isotopic labeling with deuterium is used in drug development to study the pharmacokinetics and metabolism of new drugs. This helps in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body .
Industry: In industrial applications, this compound is used in the production of deuterated solvents and other isotopically labeled compounds. These are essential for various analytical techniques and quality control processes .
Mechanism of Action
The mechanism of action of tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate-D6 primarily involves its role as an isotopic label. The deuterium atoms in the compound replace hydrogen atoms, which can alter the physical and chemical properties of the molecule. This isotopic substitution is used to study reaction mechanisms, molecular interactions, and metabolic pathways. The molecular targets and pathways involved depend on the specific application and the molecule being studied .
Comparison with Similar Compounds
tert-Butyl (1-hydroxypropan-2-yl)carbonate: This compound is similar but does not contain deuterium.
tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate: This is the non-deuterated version of the compound.
tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbamate: This compound has a similar structure but different functional groups
Uniqueness: The uniqueness of tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate-D6 lies in its isotopic labeling with deuterium. This makes it particularly valuable for NMR spectroscopy and other isotopic labeling studies, providing distinct advantages in terms of sensitivity and specificity .
Properties
Molecular Formula |
C8H17NO3 |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
tert-butyl N-(1,1,1,2,3,3-hexadeuterio-3-hydroxypropan-2-yl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/i1D3,5D2,6D |
InChI Key |
PDAFIZPRSXHMCO-LTGJDOCASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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